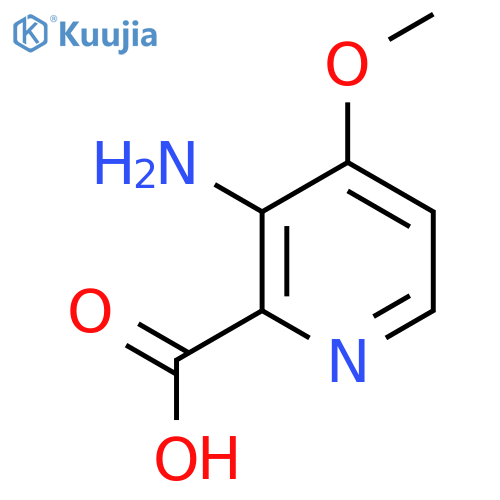

Cas no 870997-76-5 (3-amino-4-methoxy-pyridine-2-carboxylic acid)

870997-76-5 structure

商品名:3-amino-4-methoxy-pyridine-2-carboxylic acid

3-amino-4-methoxy-pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-4-methoxypyridine-2-carboxylic acid

- 3-amino-4-methoxy-pyridine-2-carboxylic acid

- 870997-76-5

- AB75476

- EN300-106656

- BS-17758

- SCHEMBL2003463

- VJB99776

- AKOS024261405

- CS-0109602

- 3-amino-4-methoxypyridin-2-carboxylic acid

- TXYTXTGLTHEDPC-UHFFFAOYSA-N

- MFCD18382754

- 3-AMINO-4-METHOXYPICOLINICACID

- 3-AMINO-4-METHOXYPICOLINIC ACID

- D76882

-

- インチ: InChI=1S/C7H8N2O3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11)

- InChIKey: TXYTXTGLTHEDPC-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C(=NC=C1)C(=O)O)N

計算された属性

- せいみつぶんしりょう: 168.05349212g/mol

- どういたいしつりょう: 168.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

3-amino-4-methoxy-pyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1263594-250mg |

3-amino-4-methoxypyridine-2-carboxylic acid |

870997-76-5 | 95% | 250mg |

$540 | 2023-05-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC502-100MG |

3-amino-4-methoxy-pyridine-2-carboxylic acid |

870997-76-5 | 95% | 100mg |

¥1273.00 | 2023-05-01 | |

| eNovation Chemicals LLC | Y1263594-100mg |

3-amino-4-methoxypyridine-2-carboxylic acid |

870997-76-5 | 95% | 100mg |

$250 | 2023-09-04 | |

| Enamine | EN300-106656-0.1g |

3-amino-4-methoxypyridine-2-carboxylic acid |

870997-76-5 | 95% | 0.1g |

$709.0 | 2023-10-28 | |

| Enamine | EN300-106656-0.25g |

3-amino-4-methoxypyridine-2-carboxylic acid |

870997-76-5 | 95% | 0.25g |

$741.0 | 2023-10-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TJ899-250mg |

3-amino-4-methoxy-pyridine-2-carboxylic acid |

870997-76-5 | 95+% | 250mg |

3869CNY | 2021-05-07 | |

| Alichem | A029208061-1g |

3-Amino-4-methoxypicolinic acid |

870997-76-5 | 95% | 1g |

$734.58 | 2023-08-31 | |

| Enamine | EN300-106656-5g |

3-amino-4-methoxypyridine-2-carboxylic acid |

870997-76-5 | 95% | 5g |

$3310.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180242-250mg |

3-Amino-4-methoxypicolinic acid |

870997-76-5 | 95% | 250mg |

¥3444.00 | 2024-04-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC502-250mg |

3-amino-4-methoxy-pyridine-2-carboxylic acid |

870997-76-5 | 95% | 250mg |

¥2772.0 | 2024-04-16 |

3-amino-4-methoxy-pyridine-2-carboxylic acid 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

870997-76-5 (3-amino-4-methoxy-pyridine-2-carboxylic acid) 関連製品

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:870997-76-5)3-amino-4-methoxy-pyridine-2-carboxylic acid

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):166.0/302.0/822.0